molecular formula C9H17NO2 B12124639 Acetamide, N-(1-acetyl-3-methylbutyl)- CAS No. 30057-77-3

Acetamide, N-(1-acetyl-3-methylbutyl)-

Cat. No.: B12124639
CAS No.: 30057-77-3
M. Wt: 171.24 g/mol
InChI Key: JMYYEAXGMJUFND-UHFFFAOYSA-N
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Description

Acetamide, N-(1-acetyl-3-methylbutyl)- is a branched-chain acetamide derivative characterized by a nitrogen-bound 1-acetyl-3-methylbutyl substituent. The acetyl group and branched alkyl chain suggest unique physicochemical behaviors, such as altered lipophilicity and hydrogen-bonding capacity compared to simpler acetamides.

Properties

CAS No.

30057-77-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(5-methyl-2-oxohexan-3-yl)acetamide

InChI

InChI=1S/C9H17NO2/c1-6(2)5-9(7(3)11)10-8(4)12/h6,9H,5H2,1-4H3,(H,10,12)

InChI Key

JMYYEAXGMJUFND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-acetyl-3-methylbutyl)- typically involves the reaction of acetic acid derivatives with amines. One common method is the reaction of acetic anhydride with 3-methylbutylamine under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Acetamide, N-(1-acetyl-3-methylbutyl)- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-acetyl-3-methylbutyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(1-acetyl-3-methylbutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-acetyl-3-methylbutyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Comparison

The substituent on the acetamide nitrogen dictates molecular interactions and reactivity. Key analogs include:

Compound Name Substituent on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(3-Nitrophenyl)acetamide () 3-nitrophenyl C₈H₈N₂O₃ 180.16 Electron-withdrawing nitro group
N-(1,1,3,3-Tetramethylbutyl)acetamide () 1,1,3,3-tetramethylbutyl C₁₀H₂₁NO 171.28 Highly branched alkyl chain
N-(1,1-Dimethyl-3-oxobutyl)acetamide () 1,1-dimethyl-3-oxobutyl C₈H₁₅NO₂ 157.21 Ketone functionality in substituent
N-(3-methyl-2-buten-1-yl)acetamide () 3-methyl-2-butenyl C₇H₁₃NO 127.18 Unsaturated branched chain

Key Observations :

  • Electron-withdrawing vs.
  • Branching and hydrophobicity : Branched substituents (e.g., 1,1,3,3-tetramethylbutyl) increase lipophilicity, as seen in higher logP values for such compounds .
  • Functional group diversity : The ketone in N-(1,1-dimethyl-3-oxobutyl)acetamide introduces hydrogen-bond acceptor sites, which may enhance solubility in polar solvents .

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

Compound Name logP (Predicted) Water Solubility (mg/L) Melting Point (°C)
N-(3-Nitrophenyl)acetamide 1.2 (Crippen method) 1,230 152–154
N-(1,1,3,3-Tetramethylbutyl)acetamide 2.8 (Joback method) <100 Not reported
N-(3-methyl-2-buten-1-yl)acetamide 1.5 (Estimated) ~500 Not reported

Key Trends :

  • Electron-withdrawing groups : The nitro group in N-(3-nitrophenyl)acetamide enhances water solubility due to polar interactions, despite its moderate logP .
  • Branched alkyl chains : Compounds like N-(1,1,3,3-tetramethylbutyl)acetamide exhibit lower solubility, aligning with increased hydrophobicity .
  • Unsaturation : The butenyl group in N-(3-methyl-2-buten-1-yl)acetamide may reduce melting points compared to saturated analogs due to disrupted crystal packing .

Biological Activity

Acetamide, N-(1-acetyl-3-methylbutyl)-, a compound with the molecular formula C9H17NO2 and CAS number 30057-77-3, has garnered interest in various biological and medicinal research contexts. This article delves into its biological activity, synthesis methods, and potential applications.

Molecular Characteristics:

  • Molecular Formula: C9H17NO2
  • Molecular Weight: 171.24 g/mol
  • IUPAC Name: N-(5-methyl-2-oxohexan-3-yl)acetamide

Synthesis Methods:
The synthesis of Acetamide, N-(1-acetyl-3-methylbutyl)- typically involves the reaction of acetic acid derivatives with amines. A common method is the reaction of acetic anhydride with 3-methylbutylamine under controlled conditions. This reaction is usually facilitated by a catalyst in an inert atmosphere to minimize side reactions.

Biological Activity

Acetamide, N-(1-acetyl-3-methylbutyl)- has shown potential in various biological activities:

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes and proteins, influencing biochemical pathways. It has been studied for its potential to act as an inhibitor or activator of certain enzymes, which could affect cellular processes .

Anticancer Properties

A study focused on heme oxygenase-1 (HO-1) inhibitors highlighted compounds similar to Acetamide, N-(1-acetyl-3-methylbutyl)- that exhibit anticancer activity. The inhibition of HO-1 has been correlated with reduced tumor growth in various cancer cell lines, including prostate and glioblastoma cells. Compounds derived from similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The mechanism of action for Acetamide, N-(1-acetyl-3-methylbutyl)- involves its ability to modulate enzyme activity through binding interactions. This modulation can lead to alterations in metabolic pathways that are crucial for cell survival and proliferation. The specific targets and pathways affected depend on the biological context in which the compound is applied .

Study on HO-1 Inhibition

In a study evaluating novel acetamide-based compounds for HO-1 inhibition, several derivatives were tested for their efficacy against cancer cell lines. The results indicated that some compounds exhibited IC50 values as low as 8 μM against HO-1, suggesting significant potential for therapeutic applications in oncology .

CompoundIC50 (μM)Cancer Cell Line
7i0.9U87MG
7l1.2U87MG
7o8.0DU145

Comparative Analysis with Similar Compounds

Acetamide, N-(1-acetyl-3-methylbutyl)- can be compared with other acetamides based on structural variations:

Compound NameStructural FeatureBiological Activity
Acetamide, N-methyl-Methyl group instead of acetylModerate antibacterial
N-(3-Methylbutyl)acetamide3-Methylbutyl groupAnticancer properties

This comparison highlights the unique aspects of Acetamide, N-(1-acetyl-3-methylbutyl)- that may contribute to its distinct biological activities.

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